molecular formula C20H25ClN2O4S B5026764 heptyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate

heptyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate

Cat. No. B5026764
M. Wt: 424.9 g/mol
InChI Key: KNKHYTZMJCDIMI-UHFFFAOYSA-N
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Description

“Heptyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate” is a complex organic compound. It contains a carbamate group, which is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) attached to an alkyl group and an amino group . The compound also contains a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and an organic moiety .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the carbamate and sulfonyl groups, as well as a heptyl (seven-carbon alkyl) group. The carbamate group would be attached to the phenyl ring, and the sulfonyl group would be attached to the 2-chlorophenyl group .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions. For example, the carbamate group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid . The compound could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the carbamate group could make the compound polar and capable of forming hydrogen bonds . The compound’s solubility, melting point, boiling point, and other properties would depend on its specific structure and the intermolecular forces present.

properties

IUPAC Name

heptyl N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O4S/c1-2-3-4-5-8-15-27-20(24)22-16-11-13-17(14-12-16)28(25,26)23-19-10-7-6-9-18(19)21/h6-7,9-14,23H,2-5,8,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKHYTZMJCDIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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